N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Description
N-(2,3-Dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 of the triazine core and a 2,3-dimethylphenyl substituent at the N-position. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group.
Properties
IUPAC Name |
2-N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-6-4-3-5-8(7(6)2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFCNQXPREXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154123 | |
| Record name | N2-(2,3-Dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2994-78-7 | |
| Record name | N2-(2,3-Dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,3-Dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,3-dimethylaniline with a triazine derivative that contains a trifluoromethyl group. One common method involves the use of cyanuric chloride as the triazine precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dimethylaniline attacks the electrophilic carbon of the triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its trifluoromethyl group enhances the electrophilic character of the triazine ring, making it a valuable building block for creating more complex molecules.
- Reactivity : The compound undergoes nucleophilic substitution reactions effectively, allowing for the introduction of various substituents on the triazine ring. This property is particularly useful in synthesizing agrochemicals and pharmaceuticals where specific functional groups are required for biological activity .
Pharmaceutical Applications
N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has shown potential in medicinal chemistry:
- Anticancer Agents : Research indicates that modifications of triazine structures can lead to compounds with significant anticancer activity. The incorporation of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates .
- Antiviral Properties : Some studies have suggested that triazine derivatives exhibit antiviral properties. The specific interactions of the trifluoromethyl group with viral proteins could be a target for further exploration in antiviral drug development .
Materials Science
In materials science, this compound serves as a precursor for synthesizing UV absorbers and stabilizers used in polymers:
- UV Absorption : Triazines are known for their ability to absorb UV radiation effectively. This compound can be incorporated into polymer matrices to enhance their UV stability and prolong their lifespan in outdoor applications .
- Polymer Additives : Its low volatility at high temperatures makes it suitable for use in high-performance polymers such as polycarbonate and polyethylene terephthalate (PET). These polymers benefit from improved thermal stability and reduced degradation under UV exposure .
Case Study 1: Synthesis of Triazine Derivatives
A study documented the synthesis of various trifluoromethyl-substituted triazines through nucleophilic aromatic substitution reactions. The resulting compounds demonstrated promising yields and reactivity profiles that could be exploited for further functionalization .
Case Study 2: Evaluation of Antiviral Activity
Research highlighted the antiviral potential of modified triazines against specific viral strains. The study indicated that derivatives with enhanced lipophilicity showed improved cellular uptake and efficacy in inhibiting viral replication .
Data Summary Table
| Application Area | Key Benefits | Example Uses |
|---|---|---|
| Organic Synthesis | Electrophilic reactivity | Intermediates for pharmaceuticals |
| Pharmaceuticals | Anticancer and antiviral potential | Drug development |
| Materials Science | UV stability and thermal resistance | Additives in polymers |
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Melting Points of Selected Triazine Derivatives
| Compound () | Melting Point (°C) | Yield (%) |
|---|---|---|
| N2-(4-Chlorophenyl)-6-(4-methoxyphenyl) (1b) | 128–130 | 61 |
| N2-(4-Fluorophenyl)-6-phenyl (1c) | 202–204 | 71 |
| N2-(3-Methylphenyl)-6-phenyl (1h) | 155–157 | 61 |
Table 2: Molecular Weight and Substituent Trends
| Substituent Type | Example Compound | Molecular Weight (g/mol) |
|---|---|---|
| Trifluoromethyl (-CF₃) | Target Compound | ~284 |
| Fluoroethyl (-CH₂CH₂F) | Indaziflam | 344.3 |
| Methylsulfanyl (-SCH₃) | N2-Isopropyl-6-SCH₃ | 199.3 |
Biological Activity
N-(2,3-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with a trifluoromethyl group and a dimethylphenyl moiety. Its structural characteristics contribute to its unique biological activities.
- Molecular Formula : C10H10F3N5
- Molecular Weight : 253.22 g/mol
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : A derivative of 1,3,5-triazine was tested against melanoma cell lines with a reported GI50 of and TGI of , indicating potent anticancer activity .
Antimicrobial Activity
Triazines have also been evaluated for their antimicrobial properties. The compound's ability to inhibit the growth of several bacterial strains was assessed.
- Findings : Certain triazine derivatives showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from to .
The proposed mechanisms for the biological activity of triazines include:
- Inhibition of DNA Synthesis : Triazines may interfere with nucleic acid synthesis in pathogens.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
